Enantiomeric Identity and Purity: (S) vs. (R)-2-(3-Vinylphenyl)pyrrolidine
The (S)-enantiomer (CAS 1213490-61-9) and (R)-enantiomer (CAS 1212814-39-5) are distinct chemical entities with identical predicted achiral properties (e.g., pKa 10.04±0.10) . The critical differentiation lies in stereochemical identity, quantified by enantiomeric excess (e.e.) or specific rotation. While a specific [α]D value for the (S)-enantiomer is not publicly available in non-restricted sources, vendor specifications typically require chiral purity ≥97% or ≥98% e.e. for procurement, a metric not applicable to the racemate . This ensures the material is suitable for enantioselective synthesis without the need for costly and time-consuming chiral resolution.
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | Typically ≥98% e.e. (based on vendor specifications for similar chiral 2-arylpyrrolidines) |
| Comparator Or Baseline | Racemic 2-(3-Vinylphenyl)pyrrolidine (0% e.e.) or (R)-enantiomer (opposite configuration) |
| Quantified Difference | Absolute stereochemical purity difference: 98% e.e. vs 0% e.e. for racemate; opposite sign of optical rotation vs (R)-enantiomer. |
| Conditions | Chiral HPLC or polarimetry; procurement specifications. |
Why This Matters
Stereochemical purity directly impacts the stereoselectivity of downstream reactions and the biological activity of final compounds, making it a non-negotiable specification for chiral building block procurement.
